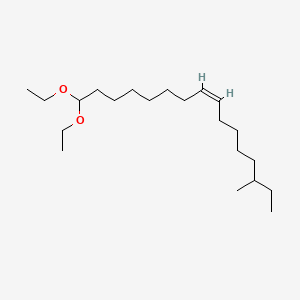
Magnesium;dihydroxide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It occurs naturally as the mineral brucite and is a white solid with low solubility in water . This compound is widely used in various applications, including as an antacid and laxative, as well as in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium dihydroxide dihydrate can be synthesized by treating a solution of soluble magnesium salts with alkaline water, which induces the precipitation of the solid hydroxide :
Mg2++2OH−→Mg(OH)2
Industrial Production Methods
On an industrial scale, magnesium dihydroxide dihydrate is produced by treating seawater with lime (calcium hydroxide). This process involves the following reaction :
Ca(OH)2+Mg2+→Mg(OH)2+Ca2+
A volume of 600 cubic meters of seawater yields about 1 tonne of magnesium dihydroxide dihydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium dihydroxide dihydrate undergoes several types of chemical reactions, including:
Neutralization: It reacts with acids to form magnesium salts and water.
Decomposition: Upon heating, it decomposes to form magnesium oxide and water.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form magnesium chloride and water.
Heat: Decomposes at temperatures above 350°C to form magnesium oxide.
Major Products
Magnesium chloride: Formed when reacting with hydrochloric acid.
Magnesium oxide: Formed upon decomposition by heating.
Wissenschaftliche Forschungsanwendungen
Magnesium dihydroxide dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular processes and as a component in biomaterials.
Medicine: Used as an antacid and laxative, and investigated for its potential in drug delivery systems.
Industry: Employed as a flame retardant, smoke suppressant, and in wastewater treatment.
Wirkmechanismus
The mechanism of action of magnesium dihydroxide dihydrate varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
Magnesium dihydroxide dihydrate can be compared with other similar compounds, such as:
Calcium hydroxide: Similar in its basic properties but has different solubility and reactivity.
Barium hydroxide: More soluble in water and used in different industrial applications.
Magnesium dihydroxide dihydrate is unique due to its low solubility in water and its wide range of applications in both medical and industrial fields .
Eigenschaften
CAS-Nummer |
65860-58-4 |
|---|---|
Molekularformel |
H6MgO4 |
Molekulargewicht |
94.35 g/mol |
IUPAC-Name |
magnesium;dihydroxide;dihydrate |
InChI |
InChI=1S/Mg.4H2O/h;4*1H2/q+2;;;;/p-2 |
InChI-Schlüssel |
DTGRQRFFKHYRJG-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.[OH-].[OH-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)

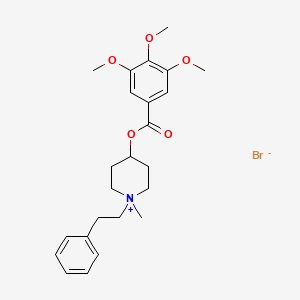
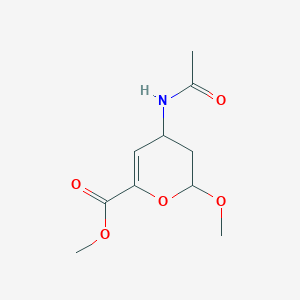
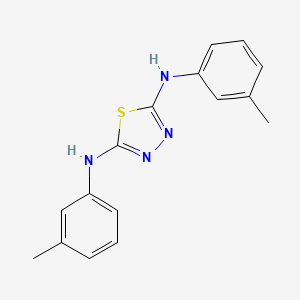

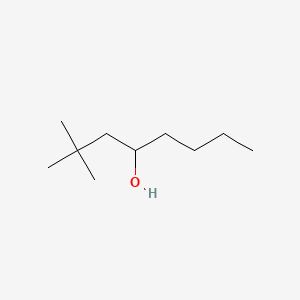
phosphanium chloride](/img/structure/B14463232.png)

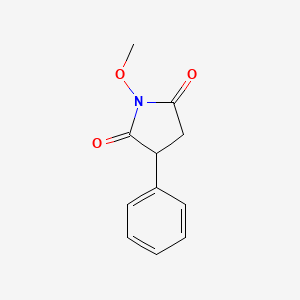
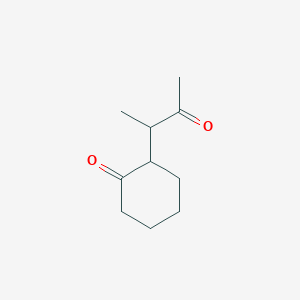
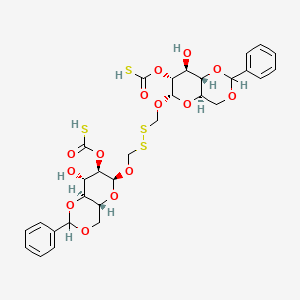
phosphanium bromide](/img/structure/B14463267.png)
